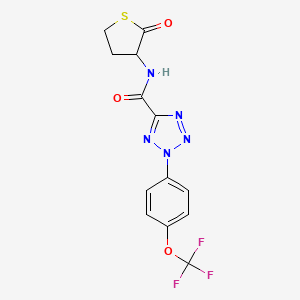

N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-oxothiolan-3-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N5O3S/c14-13(15,16)24-8-3-1-7(2-4-8)21-19-10(18-20-21)11(22)17-9-5-6-25-12(9)23/h1-4,9H,5-6H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKCCNFUKBVIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, with the molecular formula and a molecular weight of 357.31 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data tables.

Chemical Structure and Properties

The compound features a unique structural framework that includes a tetrazole ring, which is known for its pharmacological relevance. The presence of trifluoromethoxy and oxotetrahydrothiophen groups enhances its potential as a bioactive molecule.

1. Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains using the disc diffusion method.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 1 | Staphylococcus aureus | 20 | 125 |

| 2 | Escherichia coli | 18 | 100 |

| 3 | Pseudomonas aeruginosa | 15 | 150 |

| 4 | Candida albicans | 22 | 75 |

The data suggests that the tetrazole moiety contributes significantly to the antimicrobial efficacy, with variations in substituents affecting activity levels against different pathogens .

2. Anti-inflammatory Properties

Tetrazole derivatives are also recognized for their anti-inflammatory effects. A study evaluating various tetrazoles highlighted their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

In vitro assays demonstrated that certain analogs reduced TNF-alpha production in macrophages by up to 50% at concentrations of 10 µM. This suggests that modifications in the tetrazole structure can lead to enhanced anti-inflammatory activity .

3. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds containing the tetrazole ring have shown promise in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 (Breast Cancer) | 12 |

| B | HeLa (Cervical Cancer) | 15 |

| C | A549 (Lung Cancer) | 10 |

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for developing targeted cancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of tetrazole derivatives often correlates with their structural features. Modifications at specific positions on the tetrazole ring or substituents can enhance or diminish activity.

Key Findings:

- The introduction of electron-withdrawing groups like trifluoromethoxy increases antimicrobial potency.

- Alkyl substitutions on the thiophene ring can modulate anti-inflammatory effects.

These insights into SAR are essential for guiding future synthesis and optimization efforts aimed at enhancing the therapeutic profile of these compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, similar tetrazole derivatives have shown significant growth inhibition against various cancer cell lines. The mechanism of action often involves the modulation of specific molecular targets, allowing the compound to interfere with cancer cell proliferation.

- Growth Inhibition Studies : Compounds with similar structures have demonstrated percent growth inhibitions (PGIs) ranging from 51% to over 85% against different cancer cell lines such as OVCAR-8 and NCI-H40 .

- Mechanism of Action : The tetrazole ring can mimic biological molecules, enabling binding to enzymes or receptors involved in cancer progression. This interaction can lead to the modulation of pathways critical for tumor growth and survival.

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been evaluated for their ability to inhibit specific enzymes such as lipoxygenases, which play a critical role in inflammatory processes .

Antimicrobial Properties

Tetrazole derivatives are known for their antimicrobial activities, making this compound a candidate for further exploration in developing new antimicrobial agents. The unique combination of functional groups may enhance its efficacy against various pathogens.

Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. Such studies indicate that the compound could serve as a lead for further optimization in drug development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds provides insights into how modifications can enhance biological activity. Understanding SAR can guide future synthesis efforts aimed at improving efficacy and reducing toxicity.

Synthesis of Functional Materials

The unique chemical structure allows for potential applications in synthesizing functional materials. The presence of fluorine atoms can impart desirable properties such as increased thermal stability and chemical resistance, making it suitable for use in advanced materials .

Photophysical Properties

Compounds with similar thiophene and tetrazole moieties have been studied for their photophysical properties, which could be harnessed in developing sensors or optoelectronic devices.

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The 2H-tetrazole moiety exhibits characteristic reactivity:

-

Hydrolysis :

-

Substitution reactions : Electrophilic/nucleophilic aromatic substitution at the phenyl ring .

-

Cycloadditions : [3+2] cycloaddition with dipolarophiles (e.g., alkynes) to form fused rings .

-

Oxidation : Generates diazo compounds or other derivatives depending on oxidizing agents .

Amide Group Reactivity

The carboxamide group may undergo:

-

Hydrolysis : Conversion to carboxylic acids (under strong acidic/basic conditions) .

-

Nucleophilic attack : Participation in condensation reactions (e.g., peptide bond formation) .

Reaction Conditions and Products

Characterization Techniques

Reactions are typically validated using:

-

NMR spectroscopy : Confirms tetrazole and amide structural integrity .

-

IR spectroscopy : Identifies functional groups (e.g., NH, C=O) .

Biological Implications

Though not explicitly studied for this compound, analogous tetrazole-amide derivatives show:

-

Enzyme inhibition : Potential activity against carbonic anhydrases or kinases .

-

Cytotoxic effects : IC50 values in the low μM range against cancer cell lines (e.g., MCF-7, PC3) .

Stability and Limitations

-

Tetrazole stability : Susceptible to hydrolysis under extreme pH conditions .

-

Amide stability : Generally inert but reactive under harsh conditions .

[Note: All references are to provided search results, cited as [n].]

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

- Tetrazole ring formation : Sodium azide or similar reagents facilitate cyclization under controlled conditions.

- Coupling reactions : Amide bond formation between the tetrazole-carboxylic acid and the 2-oxotetrahydrothiophen-3-amine moiety.

- Key conditions : Polar aprotic solvents (e.g., DMF, acetonitrile) at elevated temperatures (60–100°C) enhance nucleophilic substitution and coupling efficiency .

- Purification : Silica gel chromatography or recrystallization ensures high purity (>95%).

Q. Which spectroscopic and analytical methods are used to confirm structure and purity?

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm).

- X-ray crystallography : Resolves 3D molecular geometry (using SHELX programs for refinement) .

Q. What are the critical physical properties influencing bioassay performance?

- Solubility : Limited aqueous solubility (common in tetrazoles) necessitates DMSO or PEG-based formulations.

- Stability : Hydrolytic sensitivity of the tetrazole ring requires storage at –20°C under inert atmospheres .

Q. What are the primary pharmacological targets of this compound?

- The tetrazole moiety mimics carboxylic acids, enabling interactions with enzymes/receptors (e.g., angiotensin II receptors or metalloproteinases).

- The trifluoromethoxy group enhances bioavailability and target binding affinity .

Advanced Questions

Q. How can discrepancies in reaction yields during synthesis be resolved?

- Parameter optimization : Adjust reaction time, solvent polarity, or catalyst loading (e.g., use Pd catalysts for coupling steps).

- Controlled temperature gradients : Prevent side reactions (e.g., tetrazole ring decomposition) by maintaining precise thermal control .

- Scale-up strategies : Continuous flow reactors improve reproducibility for multigram synthesis .

Q. How to resolve structural ambiguities when X-ray crystallography and NMR data conflict?

- Cross-validation : Use SHELXL for crystallographic refinement and compare electron density maps with NMR-derived NOE correlations.

- Dynamic simulations : Molecular dynamics (MD) models reconcile static (X-ray) and dynamic (NMR) structural data .

Q. How to design experiments to elucidate mechanisms of action with contradictory assay results?

- Orthogonal assays : Combine enzyme inhibition studies (e.g., fluorometric assays) with cellular viability assays (e.g., MTT).

- Target mutagenesis : Modify putative binding residues in recombinant proteins to validate interactions .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes and guide mutagenesis .

Q. How to optimize solubility for in vivo studies when initial formulations fail?

- Co-solvent systems : Blend cyclodextrins or liposomal carriers with DMSO/PEG mixtures.

- Prodrug strategies : Introduce hydrolyzable esters at the carboxamide group to enhance aqueous solubility .

Q. How to analyze conflicting bioactivity data across studies?

- Meta-analysis : Pool data from independent studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line variability).

- Dose-response reevaluation : Ensure EC values are consistent across assays.

- Structural analogs : Compare bioactivity trends with related tetrazole derivatives to identify SAR patterns .

Q. What computational methods aid in predicting reactivity and degradation pathways?

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict hydrolysis or oxidation sites.

- Forced degradation studies : Expose the compound to stress conditions (heat/light/pH extremes) and analyze degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.